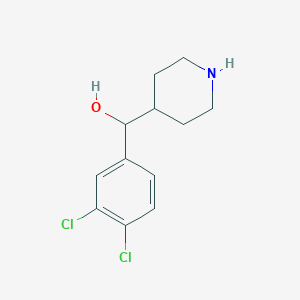

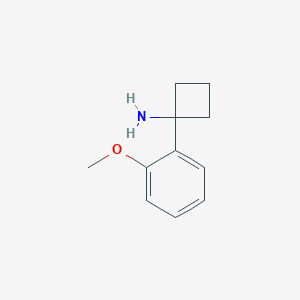

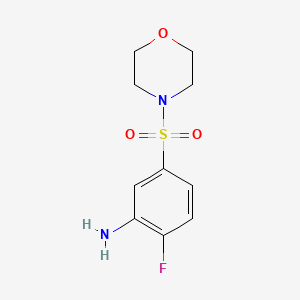

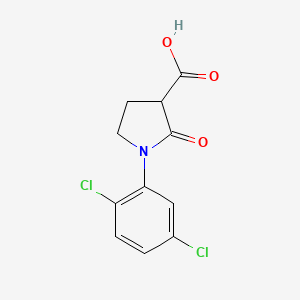

![molecular formula C12H12ClN3O2 B3363285 5-chloro-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018142-01-2](/img/structure/B3363285.png)

5-chloro-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Overview

Description

The compound “5-chloro-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine . It has a molecular weight of 231.25 and a molecular formula of C12H13N3O2 . It is a research chemical and not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including the compound , involves scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to these derivatives have been reported extensively from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound includes a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The reaction mixture after cooling is poured into ice water, the formed solid is filtrated, and recrystallized from toluene .Scientific Research Applications

Synthetic Approaches and Derivative Development

Researchers have developed methods for synthesizing a range of heterocyclic compounds derived from pyrazolo[3,4-b]pyridine structures, demonstrating the chemical flexibility and potential of this core structure for further modifications and applications in material science, pharmaceuticals, and chemistry. For instance, studies have shown methodologies for producing new derivatives through reactions with anilines, leading to compounds with potential antibacterial activities or for the construction of polyheterocyclic systems, showcasing their utility in medicinal chemistry and drug design (Heloisa de Mello et al., 1999; E. Abdel‐Latif et al., 2019).

Contributions to Antimicrobial and Antibacterial Research

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been explored for their antimicrobial and antibacterial properties. These studies reveal the potential of such compounds in addressing the need for new antibiotics and antimicrobial agents, highlighting the compound's relevance in pharmaceutical research and public health (T. Maqbool et al., 2014).

Advanced Material Science and Molecular Engineering

The versatility of the pyrazolo[3,4-b]pyridine core is not limited to pharmaceuticals; it extends into material science and molecular engineering. By synthesizing and modifying this core structure, researchers have developed novel compounds that contribute to the understanding of molecular interactions and the development of materials with specific properties (G. G. Yakovenko et al., 2021).

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives, including the compound , have been evaluated for their activities to inhibit TRKA . TRKA is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression cause cancer . The molecular docking study was used to evaluate the binding mode between the compound and TRKA .

Future Directions

properties

IUPAC Name |

5-chloro-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-5-7-8(12(17)18)9(13)10(6-3-4-6)14-11(7)16(2)15-5/h6H,3-4H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRURMZYAMDNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC(=C(C(=C12)C(=O)O)Cl)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

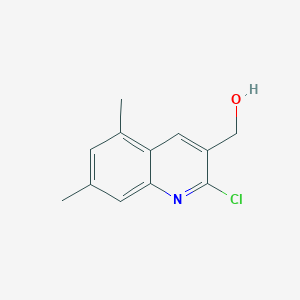

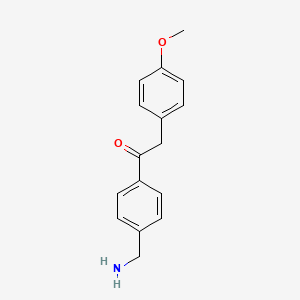

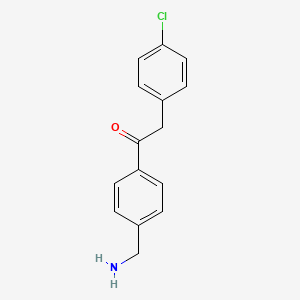

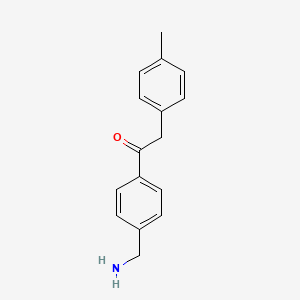

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B3363266.png)

![tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B3363270.png)

![2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B3363288.png)

![2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B3363310.png)